6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole
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Overview
Description
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine, chlorine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole typically involves the bromination and chlorination of 2-ethylbenzothiazole. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave Irradiation: This technique accelerates the reaction process by using microwave energy.
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods minimize the use of toxic solvents and reduce the formation of side products, aligning with green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium amide, thiourea.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Thiols: Formed through reduction.
Substituted Benzothiazoles: Formed through nucleophilic substitution.
Scientific Research Applications
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of benzothiazole-based drugs with potential anti-tubercular and anti-cancer activities.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its biological activity and used in drug design.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Uniqueness: 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine and chlorine substituents enhance its reactivity and potential for further functionalization .
Biological Activity
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique substitution pattern: a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position of the benzothiazole ring. This specific arrangement influences its electronic and steric properties, which are critical for its biological activity.
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Bromine at 6, Chlorine at 4, Ethyl at 2 | Notable medicinal chemistry applications |
6-Bromo-2-chloro-1,3-benzothiazol-4-amine | Different substitution pattern | Varying biological activity |
2-Amino-6-bromobenzothiazole | Amino group instead of ethyl | Enhanced solubility |
Biological Activities
Research indicates that benzothiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups like Cl and F enhance antifungal activity significantly .
- Anticancer Properties : Several studies have identified the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For example, a derivative similar to this compound exhibited significant cytotoxicity in pancreatic cancer models .
- Anthelmintic Effects : The presence of electron-donating groups in certain benzothiazoles has been linked to enhanced anthelminthic activity .
Antiproliferative Activity
In one study, derivatives of benzothiazoles were tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives showed moderate to high inhibitory effects on cancer cell proliferation, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the benzothiazole ring significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions was found to enhance antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated varied potency against different cancer types .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:
- Formation of the benzothiazole ring.
- Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
- Alkylation to incorporate the ethyl group.
Properties
Molecular Formula |
C9H7BrClNS |
---|---|
Molecular Weight |
276.58 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3 |
InChI Key |
VQVZXYFVRFIKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
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